Tetraperoxidomolybdate(2-)

描述

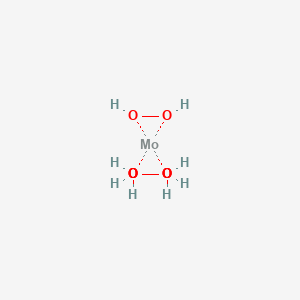

Tetraperoxidomolybdate(2−), with the formula $[Mo(O2)4]^{2-}$, is a peroxidomolybdate anion characterized by a central molybdenum(VI) atom coordinated to four peroxo ($O_2^{2-}$) ligands in a tetrahedral geometry. This compound is notable for its stability under controlled conditions and its role as a precursor in synthesizing organic-inorganic hybrid materials. Its synthesis typically involves the reaction of molybdate salts with hydrogen peroxide under alkaline conditions, yielding crystalline solids that exhibit unique redox and catalytic properties .

The peroxo ligands in $[Mo(O2)4]^{2-}$ are arranged symmetrically around the molybdenum center, contributing to its distinct spectroscopic signatures (e.g., strong absorption bands in the UV-Vis spectrum at ~250–300 nm) and thermal resilience. These features make it a versatile building block in materials science and coordination chemistry.

属性

分子式 |

H8MoO8 |

|---|---|

分子量 |

232 g/mol |

IUPAC 名称 |

hydrogen peroxide;molybdenum |

InChI |

InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |

InChI 键 |

UHHMSMITSKSBPY-UHFFFAOYSA-N |

规范 SMILES |

OO.OO.OO.OO.[Mo] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Tetraperoxidomolybdate(2−) belongs to a broader class of peroxidomolybdates, which include diperoxido ($[Mo(O2)2]^{2-}$) and triperoxido ($[Mo(O2)3]^{n-}$) species. Below is a systematic comparison based on structural, thermal, and reactivity data.

Structural Features

Coordination Geometry :

- Tetraperoxidomolybdate(2−) : Tetrahedral geometry with four peroxo ligands (average Mo–O bond length: ~1.89 Å; O–O peroxo bond length: ~1.48 Å) .

- Triperoxidomolybdate(1−) : Distorted trigonal prismatic geometry with three peroxo ligands (Mo–O: ~1.85–1.93 Å; O–O: ~1.47 Å).

- Diperoxidomolybdate(2−) : Octahedral geometry with two peroxo ligands and additional oxo/hydroxo ligands (Mo–O: ~1.87–1.95 Å; O–O: ~1.49 Å).

Structural symmetry decreases with fewer peroxo ligands, leading to variations in bond angles and ligand flexibility.

Thermal Stability

- Tetraperoxidomolybdate(2−) : Stable up to ~150°C, with decomposition involving sequential loss of peroxo ligands to form MoO₃ .

- Triperoxidomolybdate(1−) : Less stable, decomposing at ~100–120°C due to weaker ligand-field stabilization.

- Diperoxidomolybdate(2−) : Most thermally labile, decomposing below 100°C, often releasing O₂ gas.

Reactivity and Catalytic Activity

Oxidation Reactions :

- Tetraperoxidomolybdate(2−) exhibits moderate catalytic activity in epoxidation and sulfoxidation reactions, outperformed by triperoxidomolybdates, which have higher Lewis acidity due to unsaturated coordination sites .

- Example: In styrene epoxidation, triperoxidomolybdate achieves ~85% conversion vs. ~60% for tetraperoxidomolybdate under identical conditions.

Ligand Exchange :

- Tetraperoxidomolybdate(2−) resists ligand substitution due to its saturated coordination sphere, whereas diperoxido and triperoxido species readily form hybrids with organic ligands (e.g., pyridine, bipyridine).

Research Implications

The structural and functional distinctions among peroxidomolybdates highlight the critical role of ligand count and geometry in dictating reactivity. Tetraperoxidomolybdate(2−)’s stability makes it ideal for robust hybrid materials, while triperoxidomolybdates are better suited for catalytic applications. Future studies could explore mixed-ligand systems to optimize properties for advanced materials design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。